N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide
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Overview
Description
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide is a complex organic compound that features a benzodioxin ring, a fluorophenyl group, and a cyclopropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide typically involves multiple steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Fluorophenyl Group: This step often involves the use of a Grignard reagent or a similar organometallic compound to introduce the fluorophenyl group onto the cyclopropyl ring.
Coupling Reactions: The final step involves coupling the benzodioxin and fluorophenyl-cyclopropyl intermediates using amide bond formation techniques, such as the use of carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized under strong oxidative conditions.
Reduction: The amide bond can be reduced to an amine under appropriate conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Halogenating agents or nitrating agents can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Oxidized derivatives of the benzodioxin ring.
Reduction: Amine derivatives of the original compound.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin ring and fluorophenyl group may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid
- 2,3-dihydro-1,4-benzodioxin derivatives
Uniqueness
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide is unique due to the combination of its structural features, including the benzodioxin ring, fluorophenyl group, and cyclopropyl moiety. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4/c21-14-3-1-13(2-4-14)20(7-8-20)12-22-18(24)19(25)23-15-5-6-16-17(11-15)27-10-9-26-16/h1-6,11H,7-10,12H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPBHEMGTQDINU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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